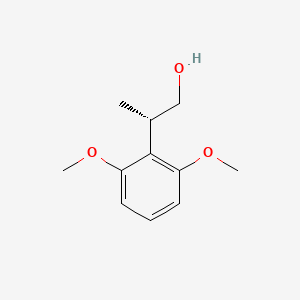
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol, also known as 2,6-DMPAP, is a chemical compound that belongs to the family of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has been the focus of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
In addition to its neuroprotective effects, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol has been shown to have other biochemical and physiological effects. For instance, it has been demonstrated to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in lab experiments is its ability to selectively modulate the activity of the NMDA receptor without causing toxic effects. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other NMDA receptor modulators such as memantine.
Future Directions
There are several future directions for the scientific research of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol. One of the most promising areas is in the development of novel therapeutic agents for neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and promote neuronal survival, making it a potential candidate for the treatment of Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of this compound in other areas such as oncology and immunology.
Synthesis Methods
The synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can be achieved through various methods, including the use of Grignard reagents, reduction of the corresponding ketone, and the use of palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,6-dimethoxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Scientific Research Applications
The potential applications of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in scientific research are vast. One of the most promising areas is in the field of pharmacology, where it has been shown to exhibit neuroprotective effects. Studies have demonstrated that this compound can protect against neuronal damage caused by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUTYHIBDTKSV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)
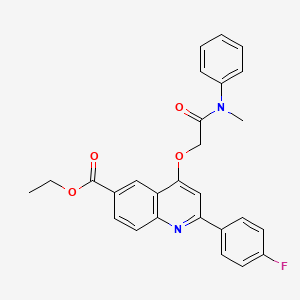
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)
![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)
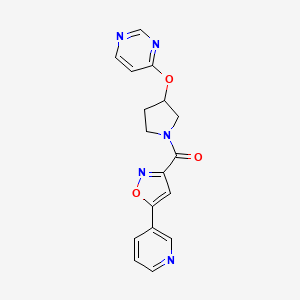
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)
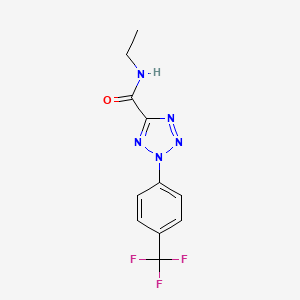
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
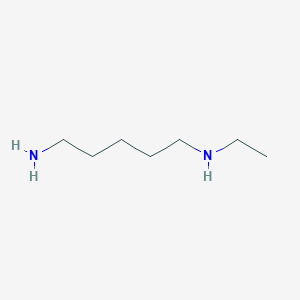
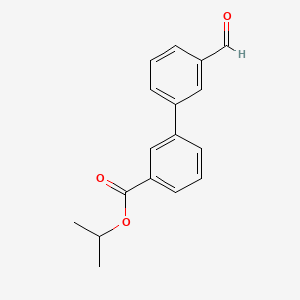
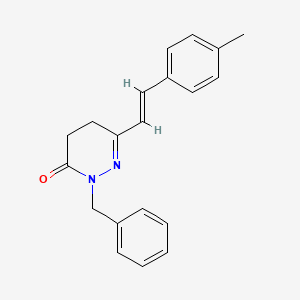
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)